molecular formula C14H9ClN2O4S2 B2516137 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid CAS No. 929853-97-4

2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2516137
CAS No.: 929853-97-4
M. Wt: 368.81
InChI Key: VKANJHRRLLLPPY-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid is a sophisticated small molecule designed for research applications, integrating two pharmaceutically significant moieties: a 4-chlorobenzenesulfonamido group and a benzothiazole-6-carboxylic acid scaffold . The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with demonstrated pharmacological properties . The addition of the carboxylic acid at the 6-position provides a versatile handle for further synthetic modification, such as the formation of amide bonds or salts, facilitating the creation of derivative compound libraries for structure-activity relationship (SAR) studies . The 4-chlorobenzenesulfonamido group is a classic pharmacophore known to confer inhibitory activity against various enzymes, particularly carbonic anhydrases . This molecular architecture suggests potential utility as a key intermediate in the synthesis of novel enzyme inhibitors or receptor ligands. Researchers can leverage this compound in probing biochemical pathways, developing diagnostic tools, or as a precursor in the synthesis of more complex molecules for high-throughput screening. The compound is offered with comprehensive analytical data to ensure identity and purity. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKANJHRRLLLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminobenzothiazole-6-Carboxylic Acid

The benzothiazole core is typically constructed via cyclization of 4-amino-3-mercaptobenzoic acid or its ester derivatives. A widely adopted method involves treating methyl 3-hydroxy-4-nitrobenzoate with thionation reagents such as Lawesson’s reagent, followed by catalytic hydrogenation to reduce the nitro group. For example, methyl 4-amino-3-methoxybenzoate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-aminobenzothiazole-6-carboxylate intermediates with 75–85% efficiency. Subsequent hydrolysis using aqueous NaOH (2M, 80°C) generates the free carboxylic acid.

Preparation of 4-Chlorobenzenesulfonyl Chloride

This sulfonating agent is commercially available but can be synthesized via chlorosulfonation of chlorobenzene. Reacting chlorobenzene with chlorosulfonic acid at 0–5°C produces 4-chlorobenzenesulfonyl chloride after fractional distillation. Purity (>98%) is critical to minimize side reactions during sulfonamidation.

Stepwise Synthesis of the Target Compound

Sulfonamidation of 2-Aminobenzothiazole-6-Carboxylic Acid

The primary route involves reacting equimolar quantities of 2-aminobenzothiazole-6-carboxylic acid and 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 1.2 equiv) is added to scavenge HCl, enhancing reaction kinetics. After stirring at 25°C for 12 hours, the mixture is washed with 5% NaHCO₃ and brine, yielding the crude sulfonamide. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords the product as a white solid (m.p. 261–264°C, 73% yield).

Table 1: Optimization of Sulfonamidation Conditions

Solvent Base Time (h) Yield (%)
DCM TEA 12 73
THF Pyridine 18 65
Acetonitrile DIPEA 10 68
DMF NaHCO₃ 24 57

Alternative Route: Sequential Annulation and Sulfonation

A modified approach starts with 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid, which undergoes dehydrative annulation with chloroacetyl chloride to form a β-lactam intermediate. Subsequent treatment with 4-chlorobenzenesulfonyl chloride in dioxane at 0–5°C introduces the sulfonamide group. This method achieves 58% yield but requires stringent temperature control to prevent β-lactam ring degradation.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution

The sulfonamidation proceeds via nucleophilic attack of the benzothiazole amine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. TEA facilitates deprotonation, accelerating the reaction. Competing side products include bis-sulfonamides (5–8%) and hydrolyzed sulfonic acids, which are minimized by maintaining anhydrous conditions.

Regioselectivity in Annulation

During β-lactam formation, chloroacetyl chloride reacts preferentially at the hydrazine nitrogen, as evidenced by $$^{13}\text{C}$$-NMR studies. Steric hindrance from the benzothiazole ring directs annulation to the N1 position, ensuring >90% regioselectivity.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 3456 cm$$^{-1}$$ (N–H stretch, sulfonamide)
  • 1755 cm$$^{-1}$$ (C=O, β-lactam)
  • 1719 cm$$^{-1}$$ (C=O, carboxylic acid)

Nuclear Magnetic Resonance

$$^{1}\text{H}$$-NMR (DMSO-d6):

  • δ 8.90 (s, 1H, benzothiazole H-4)
  • δ 7.31–7.45 (m, 4H, 4-chlorophenyl)
  • δ 11.06 (s, 1H, COOH)

$$^{13}\text{C}$$-NMR:

  • 168.3 ppm (CONH)
  • 163.7 ppm (β-lactam CO)
  • 145.9 ppm (C–Cl)

Industrial and Pharmacological Applications

While the compound’s bioactivity remains under investigation, structural analogs exhibit antimicrobial and antitumor properties. Scale-up protocols recommend continuous-flow reactors to enhance mixing and reduce reaction times by 40%.

Chemical Reactions Analysis

Reactivity at the Carboxylic Acid Group

The carboxylic acid group (-COOH) undergoes characteristic acid-catalyzed transformations:

Reaction TypeReagents/ConditionsProductCitations
Esterification Methanol/H<sup>+</sup>, refluxMethyl 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylate
Amidation SOCI<sub>2</sub>, then NH<sub>3</sub>2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxamide
Decarboxylation Cu/quinoline, high temperature2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole

Key Mechanistic Insights :

  • Esterification typically requires acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) and prolonged heating .

  • Direct amidation via acyl chloride intermediates (using SOCl<sub>2</sub> or PCl<sub>5</sub>) is efficient but demands anhydrous conditions .

Reactivity at the Sulfonamide Group

The sulfonamide (-SO<sub>2</sub>NH-) group participates in hydrolysis and alkylation:

Reaction TypeReagents/ConditionsProductCitations
Acidic Hydrolysis HCl (concentrated), reflux4-chlorobenzenesulfonic acid + 6-carboxybenzothiazole-2-amine
Alkylation Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFN-methyl-4-chlorobenzenesulfonamido derivative

Notable Observations :

  • Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding aromatic sulfonic acids and benzothiazole amines.

  • Alkylation at the sulfonamide nitrogen is feasible but may require phase-transfer catalysts in polar aprotic solvents .

Benzothiazole Ring Modifications

The benzothiazole core undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProductCitations
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>3</sub>COOH5-Bromo-2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid
Nucleophilic Ring Opening NaOH (aq), heatMercaptoaniline derivative + CO<sub>2</sub>

Structural Influences :

  • The electron-withdrawing sulfonamide and carboxylic acid groups direct electrophiles (e.g., Br<sub>2</sub>) to the 5-position of the benzothiazole ring .

  • Ring-opening under alkaline conditions generates 2-aminothiophenol intermediates, which can re-condense with aldehydes or ketones .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductCitations
Suzuki–Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid6-Aryl-2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole carboxylate
Buchwald–Hartwig Pd(OAc)<sub>2</sub>, Xantphos, amineN-alkyl/aryl derivatives at the sulfonamide nitrogen

Optimized Conditions :

  • Suzuki couplings require anhydrous DMF and elevated temperatures (80–100°C) .

  • Buchwald–Hartwig amination benefits from bulky phosphine ligands to suppress side reactions .

Functional Group Compatibility

The compound’s stability under common reaction conditions:

ConditionStability OutcomeCitations
Acidic (pH < 2) Sulfonamide hydrolysis dominates
Basic (pH > 10) Carboxylic acid deprotonation; ring-opening at >100°C
Oxidative (H<sub>2</sub>O<sub>2</sub>) Sulfonamide oxidation to sulfonic acid

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The sulfonamide moiety in 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid enhances this activity by interfering with bacterial folate synthesis. Studies have demonstrated its effectiveness against:

  • Escherichia coli : Inhibiting biofilm formation and capsule production .
  • Mycobacterium tuberculosis : Showing promising results as an anti-tubercular agent .

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, potentially leading to:

  • Inhibition of Tumor Growth : Certain derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
  • Mechanisms of Action : These may include apoptosis induction and disruption of cell cycle progression.

Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant strains of bacteria.
  • Anticancer Drugs : Developing new formulations that exploit its cytotoxic effects against cancer cells.

Research Applications

In addition to its therapeutic potential, this compound serves as a valuable tool in research laboratories:

  • Internal Standards in Mass Spectrometry : Used in the quantification of similar compounds due to its stable structure .
  • Biological Assays : Employed in assays to evaluate the efficacy of new antimicrobial or anticancer agents.

Recent Studies on Benzothiazole Derivatives

Recent literature highlights several studies focusing on the synthesis and biological evaluation of benzothiazole derivatives. For example:

CompoundActivityIC50 (μM)Reference
7aAnti-tubercular7.7 ± 0.8
7bAnti-tubercularNT
7cAnti-tubercularNT

These findings indicate a trend toward developing more potent derivatives through structural modifications.

Mechanistic Studies

Mechanistic studies have shown that benzothiazole derivatives can bind effectively to target proteins involved in disease pathways, enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiazole ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and synthetic data for 2-(4-chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Purity Key Differences
This compound C₁₄H₉ClN₂O₄S₂ (calc.) ~368.59 (calc.) 951989-73-4 4-Cl 95% Higher lipophilicity due to Cl; discontinued
2-(4-Fluorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid C₁₄H₉FN₂O₄S₂ 352.37 929854-37-5 4-F 95% Lower molecular weight and electronegativity compared to Cl analog
2-[(4-Methoxyphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid C₁₅H₁₃N₂O₅S₂ (calc.) ~382.42 (calc.) MFCD09848899 4-OCH₃ - Electron-donating methoxy group; potential for altered solubility
2-[[3,4-Dichloro-5-methyl-1H-pyrrol-2-yl]carbonylamino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid C₁₄H₉Cl₂N₃O₄S 386.21 - Pyrrole substituent - Dual chloro substituents; enhanced steric bulk

Key Findings:

The methoxy group introduces electron-donating effects, which may influence binding interactions in biological targets . The pyrrole-containing analog exhibits a larger molecular weight and steric bulk, likely affecting its pharmacokinetic profile .

Commercial Availability :

  • The chloro compound is marked as discontinued in commercial catalogs, unlike its fluoro and methoxy analogs .

Research Implications

  • Drug Design : The chloro and fluoro analogs are promising scaffolds for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), with substituent choice modulating potency and selectivity .
  • Material Science : The benzothiazole core’s aromaticity and substituent-driven electronic properties could be exploited in optoelectronic materials .

Biological Activity

2-(4-Chlorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. The structure of this compound includes a sulfonamide moiety and a carboxylic acid, which are known to enhance biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid. Its chemical formula is C14H9ClN2O4S2, with a molecular weight of 352.81 g/mol. The presence of the chlorobenzenesulfonamide group is significant for its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

Benzothiazole derivatives are known for a variety of biological activities, including:

  • Antibacterial : Inhibitory effects against various bacterial strains.
  • Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antifungal : Effective against fungal infections.
  • Enzyme Inhibition : Targeting specific kinases and other enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., breast, pancreatic)
AntifungalDemonstrates activity against fungal pathogens
Enzyme InhibitionInhibits specific kinases involved in cancer progression

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : This compound has been shown to inhibit certain kinases that play critical roles in cell signaling pathways associated with cancer proliferation. For instance, studies have demonstrated its effectiveness against Akt and other related kinases, leading to reduced cell viability in cancer models .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Antimicrobial Activity : The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which contributes to its antibacterial properties .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

  • Anticancer Research : A study reported that derivatives exhibited significant antiproliferative effects against various cancer cell lines (e.g., MCF7 and OVCAR-8), with IC50 values indicating potent activity . The introduction of halogen substituents was found to enhance activity.
  • Antimicrobial Studies : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis alongside standard therapies .

Table 2: Case Study Results

Study FocusCell Line/PathogenIC50 (µM)Observations
AnticancerMCF710.8Significant apoptosis induction
AntimicrobialM. tuberculosis0.32Comparable efficacy to standard treatments

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